2-(2,6-Difluorophenyl)-N-(2-iodoethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Difluorophenyl)-N-(2-iodoethyl)acetamide is an organic compound characterized by the presence of difluorophenyl and iodoethyl groups attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Difluorophenyl)-N-(2-iodoethyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-difluoroaniline and 2-iodoethanol.
Formation of Intermediate: 2,6-difluoroaniline is reacted with acetic anhydride to form 2-(2,6-difluorophenyl)acetamide.
Iodination: The intermediate is then subjected to iodination using iodine and a suitable oxidizing agent, such as sodium iodate, to introduce the iodoethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Difluorophenyl)-N-(2-iodoethyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The iodoethyl group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield 2-(2,6-difluorophenyl)-N-(2-azidoethyl)acetamide.
Scientific Research Applications
2-(2,6-Difluorophenyl)-N-(2-iodoethyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of advanced materials with specific properties, such as enhanced thermal stability or conductivity.
Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme interactions or receptor binding.
Mechanism of Action
The mechanism of action of 2-(2,6-Difluorophenyl)-N-(2-iodoethyl)acetamide involves its interaction with specific molecular targets. The difluorophenyl group can enhance binding affinity to certain proteins or enzymes, while the iodoethyl group may facilitate covalent bonding or act as a leaving group in biochemical reactions. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,6-Difluorophenyl)-N-(2-chloroethyl)acetamide
- 2-(2,6-Difluorophenyl)-N-(2-bromoethyl)acetamide
- 2-(2,6-Difluorophenyl)-N-(2-fluoroethyl)acetamide
Uniqueness
2-(2,6-Difluorophenyl)-N-(2-iodoethyl)acetamide is unique due to the presence of the iodoethyl group, which can undergo specific reactions not possible with chloro, bromo, or fluoro analogs. This uniqueness makes it valuable for specialized applications in synthetic chemistry and drug development.
Properties
IUPAC Name |
2-(2,6-difluorophenyl)-N-(2-iodoethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2INO/c11-8-2-1-3-9(12)7(8)6-10(15)14-5-4-13/h1-3H,4-6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNYOWNGSFQPBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CC(=O)NCCI)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.